molecular formula C25H22O5 B15174423 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one CAS No. 946534-20-9

7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B15174423
CAS No.: 946534-20-9
M. Wt: 402.4 g/mol
InChI Key: DXVIPFGDDLLPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzyloxy group, a dimethoxyphenyl group, and a methyl group attached to the benzopyran core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group on the benzopyran core reacts with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzopyran core reacts with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzopyran core or the attached phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate for etherification reactions.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Lacks the benzyloxy group but shares the benzopyran core and dimethoxyphenyl group.

    7-(Benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a different substitution pattern on the phenyl ring.

    7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-2H-1-benzopyran-2-one: Similar structure but without the methyl group.

Uniqueness

The presence of the benzyloxy group, dimethoxyphenyl group, and methyl group in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-methyl-2H-1-benzopyran-2-one contributes to its unique chemical and biological properties, distinguishing it from other benzopyran derivatives. These structural features may enhance its stability, reactivity, and potential therapeutic applications.

Properties

CAS No.

946534-20-9

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C25H22O5/c1-16-20-11-10-19(29-15-17-7-5-4-6-8-17)14-23(20)30-25(26)24(16)21-12-9-18(27-2)13-22(21)28-3/h4-14H,15H2,1-3H3

InChI Key

DXVIPFGDDLLPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.